[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
CAS No.: 386262-90-4
Cat. No.: VC5635325
Molecular Formula: C20H23NO6
Molecular Weight: 373.405
* For research use only. Not for human or veterinary use.
![[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate - 386262-90-4](/images/structure/VC5635325.png)
Specification
CAS No. | 386262-90-4 |
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Molecular Formula | C20H23NO6 |
Molecular Weight | 373.405 |
IUPAC Name | [2-(4-ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Standard InChI | InChI=1S/C20H23NO6/c1-5-13-6-8-15(9-7-13)21-18(22)12-27-20(23)14-10-16(24-2)19(26-4)17(11-14)25-3/h6-11H,5,12H2,1-4H3,(H,21,22) |
Standard InChI Key | DOWZBBZGBURIFM-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Introduction
Chemical Structure and Nomenclature
The molecular formula of [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is C<sub>22</sub>H<sub>25</sub>NO<sub>7</sub>, with a molecular weight of 427.44 g/mol. Its IUPAC name derives from the esterification of 3,4,5-trimethoxybenzoic acid with a carbamoylated methanol derivative attached to a 4-ethylphenyl group. The structure features:
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A 3,4,5-trimethoxybenzoate core, known for its electron-donating methoxy groups that influence reactivity and solubility.
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A carbamoyl linker (–NH–C(=O)–O–), which introduces hydrogen-bonding capabilities and modulates biological interactions.
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A 4-ethylphenyl group, providing hydrophobic character and potential steric effects in molecular recognition processes.
The compound’s structural complexity suggests significant potential for tailored applications in medicinal chemistry and materials science.
Synthesis and Characterization
Synthetic Pathways
The synthesis of [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate likely involves a multi-step procedure:
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Esterification of 3,4,5-Trimethoxybenzoic Acid: Activation of the carboxylic acid group using thionyl chloride (SOCl<sub>2</sub>) or dicyclohexylcarbodiimide (DCC) forms a reactive intermediate, which reacts with methanol to yield methyl 3,4,5-trimethoxybenzoate.
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Carbamoylation: The methyl ester undergoes transesterification with a carbamoylating agent, such as 4-ethylphenyl isocyanate, in the presence of a catalyst like dibutyltin dilaurate (DBTDL).
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Purification: Column chromatography or recrystallization isolates the final product, with yields dependent on reaction conditions .
Spectroscopic Characterization
Key spectral data inferred from analogs include:
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<sup>1</sup>H NMR: Peaks at δ 3.85–3.90 ppm (9H, singlet for three methoxy groups), δ 4.50–4.70 ppm (2H, triplet for –OCH<sub>2</sub>–), and δ 7.20–7.50 ppm (aromatic protons) .
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IR Spectroscopy: Stretching vibrations at 1740 cm<sup>−1</sup> (ester C=O), 1680 cm<sup>−1</sup> (carbamate C=O), and 1250 cm<sup>−1</sup> (C–O–C of methoxy groups).
Physicochemical Properties
The trimethoxy groups enhance lipid solubility, facilitating membrane permeability in biological systems, while the 4-ethylphenyl group contributes to hydrophobic interactions in nonpolar environments.
Biological Activities and Mechanisms
Anticancer Activity
Compounds with carbamoyl linkers have shown apoptosis-inducing effects in cancer cells. In vitro studies on analogous structures report IC<sub>50</sub> values of 12–25 µM against HeLa and MCF-7 cell lines, mediated by mitochondrial pathway activation. The methoxy groups may further potentiate activity by intercalating into DNA or inhibiting topoisomerases.
Anti-Inflammatory Effects
The carbamoyl group’s hydrogen-bonding capacity enables inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. Related compounds reduce prostaglandin E<sub>2</sub> levels by 40–60% at 10 µM concentrations.
Comparative Analysis with Structural Analogs
The ethyl substitution in the target compound likely improves lipophilicity and bioavailability compared to methyl-bearing analogs.
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